

2,5-Dibromopyrazine: A Versatile Heterocyclic Building Block for Science and Technology

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Compound of Interest

Compound Name: 2,5-Dibromopyrazine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromopyrazine is a key heterocyclic compound that serves as a versatile building block in a multitude of scientific and technological applications. Its unique chemical structure, characterized by a pyrazine ring substituted with two bromine atoms, imparts a high degree of reactivity, making it an invaluable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physicochemical properties of **2,5-dibromopyrazine**, detailed experimental protocols for its principal chemical transformations, and insights into its applications in medicinal chemistry and materials science.

Physicochemical Properties

2,5-Dibromopyrazine is a crystalline solid, typically appearing as a white to light yellow or orange-green powder.^{[1][2]} It is sparingly soluble in water but exhibits good solubility in various organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).^[3] A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₂ Br ₂ N ₂	[4][5][6][7]
Molecular Weight	237.88 g/mol	[4][5][6][7][8]
Melting Point	45.0 to 49.0 °C	[1][2][3]
Boiling Point	234.0 ± 35.0 °C (Predicted)	[1][9]
Density	2.197 g/cm ³	[1][5][10]
Flash Point	95 °C	[1][9][10]
Vapor Pressure	0.082 mmHg at 25°C	[1][10]
Refractive Index	1.616	[1][10]

Applications

The strategic placement of two reactive bromine atoms on the electron-deficient pyrazine ring makes **2,5-dibromopyrazine** a highly sought-after precursor in several fields.

Medicinal Chemistry

The pyrazine core is a common motif in a wide range of biologically active compounds. **2,5-Dibromopyrazine** serves as a crucial starting material for the synthesis of novel therapeutics, particularly in the areas of oncology and immunology.[4][11]

- Kinase Inhibitors: Pyrazine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer.[11] The bromine atoms on **2,5-dibromopyrazine** can be sequentially or simultaneously replaced through cross-coupling reactions to build complex molecules that target the ATP-binding site of kinases.[1][12]
- ENPP1 Inhibitors: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which plays a critical role in the innate immune response to cancer.[5][13][14] Small molecule inhibitors of ENPP1, often synthesized from pyrazine scaffolds, can enhance anti-tumor immunity.[5][15]

- SHP2 Inhibitors: Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is another important target in cancer therapy. Pyrazolopyrazine compounds derived from pyrazine precursors have been developed as SHP2 inhibitors for the treatment of cancers like glioblastoma.

Materials Science

The electron-accepting nature of the pyrazine ring makes **2,5-dibromopyrazine** an excellent building block for the synthesis of donor-acceptor conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).^[14] The ability to tune the electronic properties of these polymers through the selection of appropriate co-monomers to couple with **2,5-dibromopyrazine** allows for the rational design of materials with desired charge transport characteristics.

Agrochemicals

2,5-Dibromopyrazine is also utilized in the development of new agrochemicals, including pesticides and herbicides. Its derivatives can be designed to exhibit specific biological activities against pests and weeds, contributing to crop protection and improved agricultural yields.^[4]

Key Chemical Reactions and Experimental Protocols

The two bromine atoms of **2,5-dibromopyrazine** serve as versatile handles for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. It is a powerful tool for creating biaryl structures.

Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor^[1]

This protocol describes the Suzuki-Miyaura coupling of a **2,5-dibromopyrazine** derivative with 4-pyridinylboronic acid.

- Reaction Setup: In a glass-lined reactor, charge N,N-dimethylformamide (DMF), 4-pyridinylboronic acid (1.5 equiv), and the brominated pyrazine derivative (1.0 equiv).
- Inert Atmosphere: Flush the reactor with nitrogen gas.
- Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($\text{Pd}(\text{dppf})\text{Cl}_2$) (4.4 mol %).
- Base Addition: Add a 2 M aqueous solution of potassium carbonate (3.5 equiv) over 20 minutes.
- Reaction Conditions: Heat the mixture to the desired temperature and stir until the reaction is complete, as monitored by HPLC.
- Work-up: Upon completion, cool the reaction mixture, and proceed with standard aqueous work-up and purification procedures.



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Caption: Suzuki-Miyaura Coupling Workflow

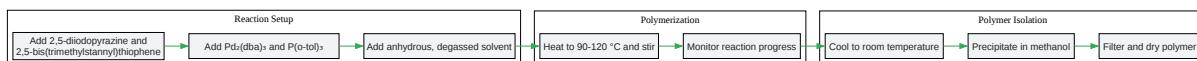
Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. It is particularly useful for the synthesis of conjugated polymers.

Experimental Protocol: Synthesis of a Pyrazine-Thiophene Copolymer[11]

This protocol outlines the Stille polymerization of 2,5-diiodopyrazine (a more reactive analogue of **2,5-dibromopyrazine**) with 2,5-bis(trimethylstannyl)thiophene. A similar protocol can be adapted for **2,5-dibromopyrazine**, potentially requiring more forcing conditions.

- Reagent Preparation: In a Schlenk flask under an inert atmosphere, add 2,5-diiodopyrazine (1.0 equiv) and 2,5-bis(trimethylstannylyl)thiophene (1.0 equiv).
- Catalyst System: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 1-2 mol%), and the phosphine ligand, tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$, 4-8 mol%).
- Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene) via syringe.
- Polymerization: Heat the reaction mixture to 90-120 °C and stir for 24-72 hours.
- Monitoring: Monitor the progress of the polymerization by analyzing small aliquots, for example, by gel permeation chromatography (GPC).
- Isolation: After cooling, precipitate the polymer by adding the reaction solution to a non-solvent such as methanol. Collect the polymer by filtration and dry under vacuum.



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Caption: Stille Polymerization Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine, which is a powerful method for the formation of arylamines.

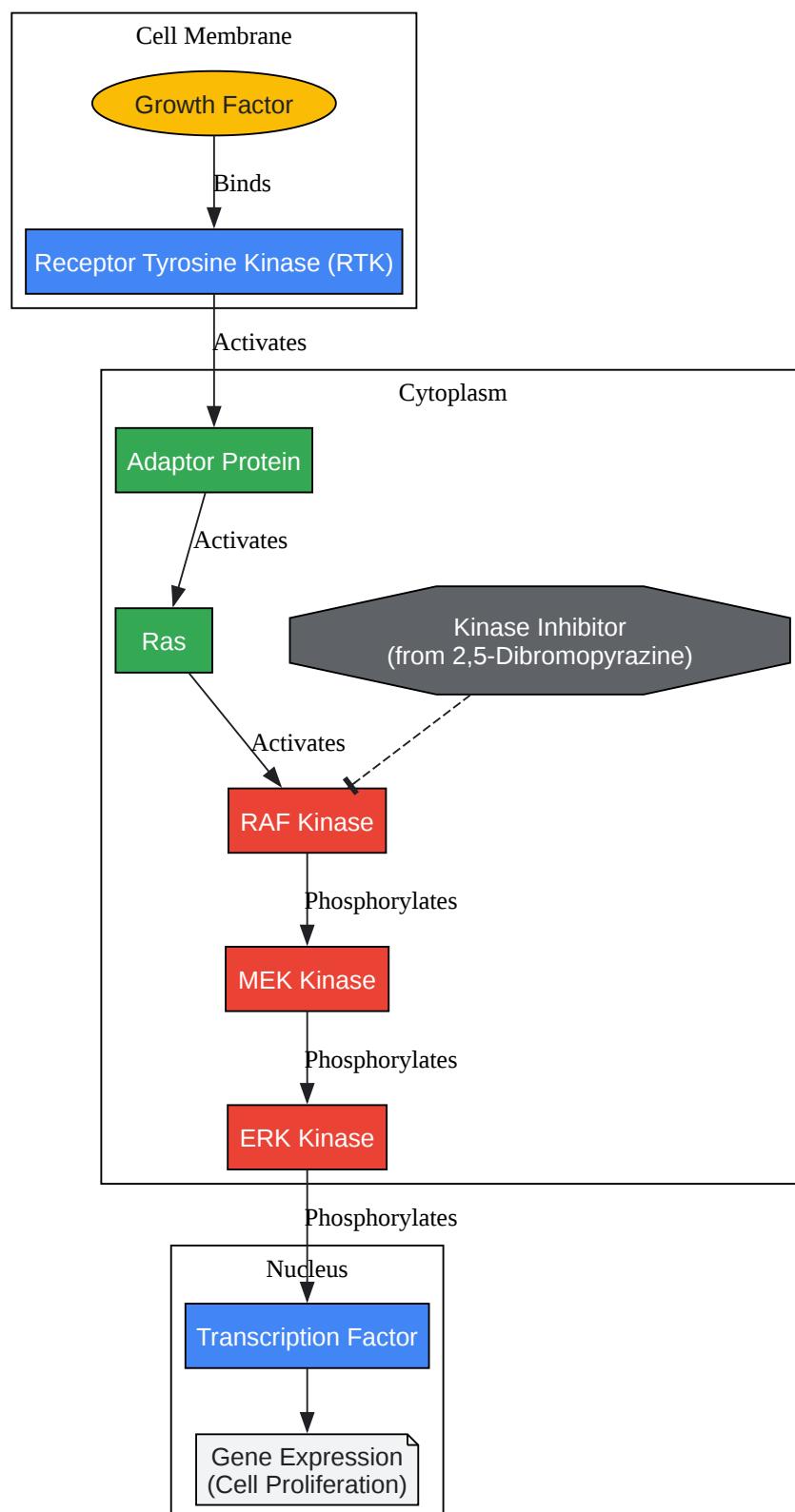
Experimental Protocol: General Procedure for Mono-amination of 2,5-Dibromopyrazine
(Adapted from[9][11])

This is a generalized protocol and may require optimization for specific amines.

- Reaction Setup (in a glovebox): To a reaction vessel, add the palladium precatalyst (e.g., XantPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst).

- Reagent Addition: Add the base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equiv), **2,5-dibromopyrazine** (1.0 equiv), and the amine (1.1 equiv for mono-amination).
- Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a suitable concentration (e.g., 0.1 M with respect to the pyrazine).
- Reaction Conditions: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath. Stir the mixture at a temperature typically ranging from 80 to 110 °C.
- Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.





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